molecular formula C25H27N B3025752 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- CAS No. 619294-37-0

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

Cat. No. B3025752
M. Wt: 341.5 g/mol
InChI Key: FSOLXFPDIJJWBM-UHFFFAOYSA-N
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Description

The compound “1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-” is also known as "3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID" . It is an organic compound that is structurally related to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors .


Molecular Structure Analysis

The molecular formula of this compound is C25H23NO3 . It has a molecular weight of 385.455 . The compound is achiral, meaning it does not have a non-superimposable mirror image .

Scientific Research Applications

  • Metabolism and Pharmacokinetics : This compound, identified as JWH-122, has been studied for its metabolism using human liver microsomes and in vivo experiments with chimeric mice. The research identified various metabolites formed through processes like hydroxylation and dehydrogenation. Most metabolites formed in vivo were excreted conjugated as glucuronide or sulfate (De Brabanter et al., 2013).

  • Identification in Illegal Products : Studies have identified the presence of this compound, among other cannabimimetic indoles, in illegal products sold in Japan. This research emphasizes the need for analytical techniques to identify such compounds in unregulated drugs (Uchiyama et al., 2010).

  • Structural and Spectral Analysis : Research has focused on understanding the structure and spectral properties of these compounds. Studies involving GC-MS and GC-IR analyses have been conducted to differentiate between regioisomeric structures and to understand their unique spectral patterns (Smith et al., 2018).

  • Development of Detection Methods : Efforts have been made to develop monoclonal antibodies specific for detecting derivatives of this compound, which can be useful for rapid, sensitive, and comprehensive detection (Nakayama et al., 2016).

  • Synthesis and Photophysical Studies : New fluorescent indole derivatives have been synthesized from compounds like this one, providing insights into their photophysical properties and potential as fluorescent probes (Pereira et al., 2010).

  • Pharmacological Characterization : The compound has been characterized pharmacologically in studies involving mouse models. Such studies help in understanding the compound's interaction with cannabinoid receptors and its pharmacodynamic activity (Tirri et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. It is recommended to handle this compound with care and use appropriate safety measures when working with it .

properties

IUPAC Name

3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOLXFPDIJJWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030392
Record name 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

CAS RN

619294-37-0
Record name 3-[(4-Methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-184
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKU9P2ZGM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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